2-(1H-indole-2-carbonylamino)-4-methylpentanoic acid
Description
2-(1H-indole-2-carbonylamino)-4-methylpentanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Properties
IUPAC Name |
2-(1H-indole-2-carbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)7-13(15(19)20)17-14(18)12-8-10-5-3-4-6-11(10)16-12/h3-6,8-9,13,16H,7H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQBYYGAPDAZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indole-2-carbonylamino)-4-methylpentanoic acid typically involves the functionalization of the indole ring. One common method is the reaction of indole derivatives with carbonyl compounds under specific conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene can yield indole derivatives .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using environmentally benign solvents such as water. Various methodologies, including the use of transition metals, lanthanides, and ionic liquids, have been employed to synthesize indole derivatives in water .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indole-2-carbonylamino)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and various catalysts. Reaction conditions often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of indole derivatives with aldehydes can yield various substituted indoles .
Scientific Research Applications
2-(1H-indole-2-carbonylamino)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(1H-indole-2-carbonylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets. Indole derivatives are known to bind to various biological targets due to their high affinity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative with similar biological activities.
2-methylindole: Known for its use in synthetic organic chemistry.
Indole-3-acetic acid: A naturally occurring plant hormone with various applications.
Uniqueness
2-(1H-indole-2-carbonylamino)-4-methylpentanoic acid is unique due to its specific functional groups and the resulting biological activities. Its synthesis and applications make it a valuable compound in both research and industrial settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
